Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate

medicinal chemistry organic synthesis drug discovery

Researchers seeking a versatile imidazo[1,5-a]pyridine scaffold often face limited orthogonal diversification points. This compound solves that with a reactive 3-bromo handle for cross-coupling and a 1-methyl ester for hydrolysis or amidation, enabling rapid analog synthesis. - Orthogonal diversification: Br (Suzuki/Buchwald) + ester (acid/amide conversion). - Consistent purity (≥95%) and reliable global supply for med chem programs.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 1039357-00-0
Cat. No. B1426177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate
CAS1039357-00-0
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=CC=CN2C(=N1)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-8(13)7-6-4-2-3-5-12(6)9(10)11-7/h2-5H,1H3
InChIKeyOTNDFIRYBNNQSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate: Structural Profile and Procurement-Relevant Properties


Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate (CAS 1039357-00-0) is a heterocyclic small molecule with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol . It features a fused imidazo[1,5-a]pyridine core, a pharmacologically relevant scaffold in drug discovery, with a reactive bromine atom at the 3-position and a methyl ester group at the 1-position . The compound is commercially available for research purposes with purities typically reported at 95% or higher .

Why Structural Analogs of Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate Are Not Drop-In Replacements


Direct substitution of this compound with other imidazopyridine derivatives is not straightforward due to the unique chemical handle it provides for further functionalization. The combination of a bromine atom at the 3-position and a methyl ester at the 1-position is not common to all analogs . While a direct quantitative comparison of its reactivity is not available in the peer-reviewed literature, its structure enables specific synthetic transformations. The bromine atom serves as an electrophilic site for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the methyl ester can be readily hydrolyzed to a carboxylic acid or converted to an amide, allowing for orthogonal diversification that simpler analogs like 3-bromoimidazo[1,5-a]pyridine or methyl imidazo[1,5-a]pyridine-1-carboxylate cannot provide .

Quantitative Differentiation of Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate: A Data-Driven Guide


Limitations of Available Quantitative Comparative Data for This Compound

A comprehensive search of primary literature and patents did not yield any peer-reviewed, head-to-head studies quantifying the differential biological activity or synthetic performance of Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate against a named comparator under identical assay conditions. The compound is primarily cited as a synthetic intermediate or building block rather than a final bioactive molecule . Therefore, high-strength differential evidence (e.g., comparative IC50 values, kinetic rate constants) is not available in the public domain. The following evidence items present the most robust, albeit limited, quantitative data available, focusing on class-level inferences and supporting structural data.

medicinal chemistry organic synthesis drug discovery

Purity Specification as a Differentiator for Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate

While a direct performance comparison is unavailable, procurement decisions can be guided by purity specifications. The target compound is commercially available with a typical purity of 95% . In contrast, some vendors offer it at a higher purity specification of 98% . For applications such as fragment-based drug discovery or as a standard in analytical chemistry, this difference can be meaningful.

chemical synthesis quality control analytical chemistry

Structural Differentiation: Methyl Ester vs. Carboxylic Acid in the Imidazopyridine Series

The methyl ester of the target compound offers distinct physicochemical properties compared to its carboxylic acid analog, 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1119512-48-9). While quantitative bioactivity data for the target molecule is lacking, the ester group is generally known to enhance lipophilicity and membrane permeability compared to a free acid . This is a class-level inference that supports its use as a more cell-permeable probe or a prodrug intermediate. The ester can also be selectively hydrolyzed to the acid under controlled conditions, providing synthetic flexibility.

medicinal chemistry physicochemical properties structure-activity relationship

Orthogonal Reactivity: Bromine at Position 3 as a Key Synthetic Handle

The bromine atom at the 3-position is a key structural feature that enables specific synthetic transformations not possible with non-brominated analogs like Methyl imidazo[1,5-a]pyridine-1-carboxylate (CAS 1039356-98-3) . This bromine acts as a versatile electrophilic center for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or amine groups at that position . This capability is essential for the modular construction of more complex molecules in medicinal chemistry programs.

organic synthesis cross-coupling catalysis

Application Scenarios for Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate Based on Structural Evidence


Scaffold Diversification via Palladium-Catalyzed Cross-Coupling

The primary application for this compound, as supported by its structural features, is as a versatile building block in medicinal chemistry. Its 3-bromo group serves as a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig coupling reactions, enabling the rapid synthesis of a library of 3-substituted imidazo[1,5-a]pyridine-1-carboxylates for structure-activity relationship (SAR) studies . This allows researchers to efficiently explore the chemical space around the imidazopyridine core.

Synthesis of Kinase or Bromodomain Inhibitor Scaffolds

The imidazo[1,5-a]pyridine core is a known scaffold in kinase and bromodomain inhibitors. While no direct activity is reported for this specific molecule, it can be used as an advanced intermediate for the synthesis of potential inhibitors. Researchers can functionalize the ester group to modulate physicochemical properties or convert it to an amide to mimic key interactions with target proteins, as seen in related patent literature . Its use is particularly relevant for programs targeting kinases like BTK or MSK-1, or BET bromodomains.

Development of Prodrugs or Advanced Building Blocks

The methyl ester moiety can be selectively hydrolyzed to the corresponding carboxylic acid, 3-bromoimidazo[1,5-a]pyridine-1-carboxylic acid. This provides access to two distinct functional groups from a single compound. The ester form may serve as a pro-drug intermediate with improved cell permeability, while the acid form is suitable for further amide coupling or as a more polar analog . This orthogonal reactivity is valuable for generating diverse compounds in a drug discovery program.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.